molecular formula C3H4N2O2S2 B040776 1,3-Thiazole-2-Sulfonamide CAS No. 113411-24-8

1,3-Thiazole-2-Sulfonamide

Cat. No.: B040776
CAS No.: 113411-24-8
M. Wt: 164.21 g/mol
InChI Key: WKXVETMYCFRGET-UHFFFAOYSA-N
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Description

1,3-Thiazole-2-Sulfonamide is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 1,3-Thiazole-2-Sulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . This enzyme has been associated with the progression of diabetes-associated cataracts .

Mode of Action

This compound acts as a potent inhibitor of ALR2 . It significantly inhibits the ALR2 level in the rat lenses homogenate . The compound’s interaction with ALR2 leads to a significant reduction in the expression of ALR2 in rat lenses .

Biochemical Pathways

The compound affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, this compound stops the activation of the polyol pathway and significantly reduces the burden of diabetic cataracts .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents

Result of Action

The result of the compound’s action is a significant reduction in the progression of diabetes-associated cataracts . In Wistar rats, the compound improved the insulin level and body weight of the experimental animal together with a reduction in the glucose output .

Action Environment

Environmental factors can influence the synthesis and action of this compound. Green chemistry approaches, such as the use of green solvents, catalysts, and microwave irradiation, provide an environmentally friendly and safe platform for the synthesis of thiazole derivatives . These methods minimize the production of waste and costs of the synthetic process . .

Biochemical Analysis

Biochemical Properties

For instance, some thiazole derivatives have shown significant inhibitory activity against carbonic anhydrases, enzymes that play a crucial role in maintaining pH balance in the body .

Cellular Effects

Some thiazole derivatives have shown cytotoxic effects on various types of cells . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some thiazole derivatives have shown changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Some thiazole derivatives have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Some thiazole derivatives have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Some thiazole derivatives have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Some thiazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-2-Sulfonamide can be synthesized through various methods. One common method involves the reaction of 2-aminothiazole with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-aminothiazole and sulfonyl chloride

    Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Organic solvents such as dichloromethane or acetonitrile

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Reactors: Continuous flow reactors

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Purification: Crystallization or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-2-Sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids

    Reduction: Reduction of the sulfonamide group to amines

    Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions

    Reduction: Lithium aluminum hydride or catalytic hydrogenation

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

1,3-Thiazole-2-Sulfonamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with similar antimicrobial properties

    Thiazole: The parent compound with a simpler structure

    Sulfanilamide: A related sulfonamide with a different heterocyclic ring

Uniqueness

1,3-Thiazole-2-Sulfonamide is unique due to its specific combination of the thiazole ring and sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVETMYCFRGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620762
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-24-8
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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